tris-Epibrassinolide
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Overview
Description
Tris-Epibrassinolide is a member of the brassinosteroids, a class of polyhydroxylated steroidal plant hormones. These compounds play a crucial role in plant growth and development, influencing processes such as cell elongation, division, and differentiation. Brassinosteroids are also known for their ability to enhance plant resistance to various environmental stresses, including drought, salinity, and extreme temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tris-Epibrassinolide involves several steps, starting from sterol precursors. One common method includes the oxidation of sterols to produce ketones, followed by reduction and cyclization to form the brassinosteroid structure. The reaction conditions typically involve the use of strong oxidizing agents and catalysts to facilitate these transformations .
Industrial Production Methods: Industrial production of this compound often employs biotechnological approaches, such as microbial fermentation, to produce the sterol precursors. These precursors are then chemically modified to yield the desired brassinosteroid. This method is preferred due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Tris-Epibrassinolide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often employ reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include various hydroxylated and halogenated derivatives of this compound, which exhibit enhanced biological activities .
Scientific Research Applications
Tris-Epibrassinolide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the synthesis and reactivity of steroidal hormones.
Biology: this compound is employed in plant biology research to investigate its role in growth regulation and stress response.
Medicine: Recent studies have explored its potential anticancer and antiviral properties, making it a promising candidate for drug development.
Industry: It is used in agriculture to enhance crop yield and stress tolerance, contributing to sustainable farming practices
Mechanism of Action
The mechanism of action of tris-Epibrassinolide involves its interaction with specific receptors on the cell membrane, triggering a cascade of intracellular signaling pathways. These pathways regulate gene expression and enzyme activity, leading to various physiological responses. Key molecular targets include the brassinosteroid receptor BRI1 and the transcription factors BES1 and BZR1 .
Comparison with Similar Compounds
- Brassinolide
- 24-Epibrassinolide
- 28-Homobrassinolide
Comparison: While all these compounds share a similar steroidal structure, tris-Epibrassinolide is unique due to its specific hydroxylation pattern, which enhances its biological activity. Compared to brassinolide and 24-epibrassinolide, this compound exhibits stronger growth-promoting effects and greater stress tolerance in plants .
Properties
CAS No. |
78821-42-8 |
---|---|
Molecular Formula |
C28H48O6 |
Molecular Weight |
480.7 g/mol |
IUPAC Name |
(1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(2S,3S,4S,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one |
InChI |
InChI=1S/C28H48O6/c1-14(2)15(3)24(31)25(32)16(4)18-7-8-19-17-13-34-26(33)21-11-22(29)23(30)12-28(21,6)20(17)9-10-27(18,19)5/h14-25,29-32H,7-13H2,1-6H3/t15-,16+,17+,18-,19+,20+,21-,22+,23-,24+,25+,27-,28-/m1/s1 |
InChI Key |
IXVMHGVQKLDRKH-YEJCTVDLSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@@H]([C@H]([C@H](C)C(C)C)O)O |
Canonical SMILES |
CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |
Origin of Product |
United States |
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